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Compound Name: Cobalt--zirconium (1/1)

Cat. No.: B15483233

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common physical vapor deposition
(PVD) techniques for fabricating Cobalt-Zirconium (Co-Zr) thin films. The protocols and data
presented are intended to guide researchers in selecting and optimizing deposition methods for
their specific applications, which include magnetic recording media, soft magnetic underlayers,
and micro-electro-mechanical systems (MEMS).

Magnetron Sputtering of Co-Zr Thin Films

Magnetron sputtering is a versatile and widely used technique for depositing high-quality Co-Zr
alloy thin films with well-controlled stoichiometry and magnetic properties. This method is

particularly suitable for applications requiring amorphous films with soft magnetic
characteristics.

Data Presentation

Table 1: Sputtering Parameters and Resulting Properties for Co-Zr Thin Films
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Resulting Film

Parameter Value . Value Reference
Properties
Deposition RF Magnetron - C090Zr10 (wt.
) ] Composition [1]
Technique Sputtering %)
Target Co plate with Zr ]
N ) Thickness 2 pm [1]
Composition chips
N Coercive Force
Substrate Not specified <0.05 Oe [1][2]
(He)
Saturation
Working Gas Argon (Ar) Magnetization ~14000 G [1][2]
(4TtMs)

Base Pressure

<4 x10~7 Torr

Permeability (p)

~3500 at 10 MHz

[2]

Varies (e.g., 1.1

Argon Pressure Microstructure Amorphous [3]
mTorr)
Room ]
Substrate Increases with
Temperature to Hardness ] [4]
Temperature substrate bias
973 K
) Surface Dependent on Ar
Substrate Bias OVto-150V [5]
Roughness pressure

Experimental Protocol: RF Magnetron Sputtering of
Co90Zrio Thin Films

This protocol is based on the deposition of Co-Zr films for magnetic recording heads.[1][2]

1.2.1. Materials and Equipment

 Sputtering System: RF magnetron sputtering system.

o Target: High-purity Cobalt (Co) target plate (e.g., 4-inch diameter) and pure Zirconium (Zr)

chips (e.g., 5x5 mm). The number of Zr chips determines the film composition.[1]
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o Substrate: Appropriate substrate material (e.g., silicon wafers, glass, or specialized IBM
3370 type sliders).[2]

» Sputtering Gas: High-purity Argon (Ar).
1.2.2. Deposition Procedure

o Substrate Preparation: Clean the substrates ultrasonically in acetone, followed by isopropyl
alcohol, and then deionized water. Dry the substrates with nitrogen gas before loading them
into the deposition chamber.

o Chamber Evacuation: Load the substrates and the Co target with Zr chips into the sputtering
chamber. Evacuate the chamber to a base pressure of less than 4 x 107 Torr.[1]

e Sputtering Gas Introduction: Introduce high-purity Argon gas into the chamber. The working
pressure can be varied to optimize film properties; a starting point can be around a few
mTorr.[5]

o Target Pre-sputtering: Pre-sputter the target for a few minutes with the shutter closed to
clean the target surface and ensure stable plasma conditions.

o Deposition: Open the shutter to begin the deposition of the Co-Zr thin film onto the
substrates. The deposition time will determine the final film thickness. For a 2 um thick film,
the deposition time will depend on the calibrated deposition rate of the system under the
specific operating conditions.

o Cooling and Venting: After deposition, allow the substrates to cool down in a vacuum before
venting the chamber with an inert gas like nitrogen.

Visualization
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Fig. 1: Workflow for Magnetron Sputtering of Co-Zr thin films.
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Pulsed Laser Deposition (PLD) of Co-Zr Thin Films

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique that uses a high-power
pulsed laser beam to ablate a target material and deposit a thin film. It is known for its ability to
produce stoichiometric films of complex materials.

Data Presentation

Table 2: Pulsed Laser Deposition Parameters and Expected Influence on Co-Zr Thin Film
Properties (based on Zr deposition)
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Parameter

Range/Value

Expected Influence
on Co-Zr Film Reference (for Zr)

Properties

Deposition Technique

Pulsed Laser
Deposition (PLD)

- [6]

Stoichiometric transfer

of target composition

Target Co-Zr alloy target ) [7]
is a key advantage of
PLD.
Substrate choice
) influences film
Substrate Si(100) [6]

adhesion and

crystallinity.

Laser Wavelength

1064 nm or 532 nm

Smoother films are
generally achieved 6]
with longer

wavelengths.

Laser Fluence

0.25-1.0 J/cm?2

Higher fluence can

increase crystallinity

up to a certain point, [6]
but also increases

surface roughness.

Substrate

Temperature

25°C-500°C

Optimal crystallinity is
often achieved at an
intermediate
temperature (e.g., 300
°C for Zr). Higher

temperatures can lead

[6]

to increased surface

features.

Background Gas

Vacuum or inert gas
(e.g., Ar)

Background gas [8]
pressure affects the
kinetic energy of the

ablated species and
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can influence film

density and stress.

Experimental Protocol: Pulsed Laser Deposition of Co-
Zr Thin Films

This protocol is a general guideline based on the deposition of metallic thin films by PLD.[6][9]

2.2.1. Materials and Equipment

PLD System: A high-vacuum PLD chamber equipped with a target carousel and a substrate
heater.

Laser: A high-power pulsed laser, such as a KrF excimer laser (248 nm) or a Nd:YAG laser
(e.g., 1064 nm, 532 nm).

Target: A dense, high-purity Co-Zr alloy target.

Substrate: Si(100) wafers or other suitable substrates.

Gases: High-purity Argon for background pressure control.

2.2.2. Deposition Procedure

Substrate and Target Preparation: Clean the Si(100) substrate as described in the sputtering
protocol. Mount the Co-Zr target and the substrate in the PLD chamber.

o Chamber Evacuation: Evacuate the chamber to a base pressure in the range of 1076 to 10~
Torr.

e Substrate Heating: Heat the substrate to the desired deposition temperature (e.g., 300 °C).

[6]
o Background Gas: If required, introduce Argon gas to the desired background pressure.

o Laser Ablation and Deposition: Set the laser parameters (wavelength, fluence, repetition
rate). The laser beam is focused onto the rotating target. A plasma plume is generated and
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expands towards the substrate, where the film grows. The number of laser pulses

determines the film thickness.

o Cooling: After deposition, the substrate is cooled down to room temperature in a vacuum or

in the same background gas environment.

e Venting and Unloading: Vent the chamber and unload the coated substrate for

characterization.
Deposition Parameters
Laser Fluence Substrate Temperature Background Pressure
Incredses Can affect Increases (tp a point) Optimal at intermediate|T Affects grain size
Film Properties
\ 4 Y Y \ 4 \ 4
Surface Roughness Stoichiometry Crystallinity Microstructure

Fig. 2: Influence of PLD parameters on Co-Zr film properties.

Click to download full resolution via product page

Thermal Evaporation of Co-Zr Thin Films

Affects density

Thermal evaporation is a PVD method where a source material is heated in a vacuum to the

point of evaporation, and the resulting vapor condenses on a substrate to form a thin film. For

alloys like Co-Zr, co-evaporation from separate sources or evaporation from a single alloy

source can be employed.

Data Presentation

Table 3: Thermal Evaporation Parameters and Resulting Properties for Co-Zr Thin Films
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Resulting Film

Parameter Value/Range . Value Reference
Properties
Deposition ) N
) Co-evaporation Composition Co1-xZrx [10]
Technique

Separate Co and

Source Material Zr sources or a Microstructure Amorphous [10]
Co-Zr alloy
N Magnetic Studied by VSM
Substrate Not specified ) [10]
Properties and FMR
High vacuum ) ]
Vacuum ] ) High purity can
(e.g.,<10°° Film Purity . [11]
Pressure be achieved
Torr)

Controlled by

_ source _ _ Dependent on
Evaporation Rate Film Thickness ) [12]
temperature/pow rate and time
er
) Can be
Typically room )
Substrate ) influenced by
temperature for Adhesion [13]
Temperature substrate

amorphous films
temperature

Experimental Protocol: Co-Evaporation of Co-Zr Thin
Films

This protocol outlines a general procedure for the co-evaporation of Co and Zr. Note that due to
the high melting point of Zirconium, electron-beam evaporation is often the preferred method
over resistive heating.[14]

3.2.1. Materials and Equipment

e High-Vacuum Co-evaporation System: Equipped with at least two electron-beam guns or a
combination of an e-beam gun (for Zr) and a thermal evaporation source (for Co).
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e Source Materials: High-purity Cobalt pellets or rods and Zirconium pellets or rods.
e Substrates: Suitable substrates, cleaned as previously described.

e Thickness Monitors: Quartz crystal microbalances (QCMs) to monitor the deposition rate of
each source independently.

3.2.2. Deposition Procedure

e Source and Substrate Loading: Load the Co and Zr source materials into their respective
crucibles and mount the cleaned substrates in the substrate holder.

o Chamber Evacuation: Evacuate the deposition chamber to a high vacuum, typically below
10-° Torr.

e Source Degassing: Gently heat the source materials below their evaporation temperatures to
degas them.

o Rate Calibration: Individually ramp up the power to each source to achieve the desired
deposition rates, monitored by the QCMs. The ratio of the deposition rates will determine the
film's composition.

o Co-deposition: Open the shutters for both sources simultaneously to commence co-
deposition onto the rotating substrates.

e Termination: Close the shutters once the desired film thickness is reached.

o Cooling and Venting: Allow the system to cool down before venting the chamber.

Visualization
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Fig. 3: Workflow for Co-evaporation of Co-Zr thin films.
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Characterization of Co-Zr Thin Films

After deposition, a comprehensive characterization of the Co-Zr thin films is crucial to evaluate

their properties and suitability for the intended application.

Table 4. Common Characterization Techniques for Co-Zr Thin Films

Property Technique Information Obtained

Energy-Dispersive X-ray Elemental composition and
N Spectroscopy (EDS/EDX) in an  stoichiometry. XPS also

Composition ) )
SEM, X-ray Photoelectron provides chemical state
Spectroscopy (XPS) information.
Stylus Profilometry,

) Ellipsometry, Cross-sectional ) )
Thickness Film thickness.

Scanning Electron Microscopy
(SEM)

Microstructure & Crystallinity

X-ray Diffraction (XRD),
Transmission Electron
Microscopy (TEM)

Crystalline phase, grain size,
texture, and amorphous
nature. TEM provides high-
resolution imaging of the

microstructure.

Surface Morphology &

Roughness

Atomic Force Microscopy
(AFM), Scanning Electron
Microscopy (SEM)

Surface topography,
roughness, and grain

morphology.

Magnetic Properties

Vibrating Sample
Magnetometer (VSM),
Magneto-Optic Kerr Effect
(MOKE) Magnetometry,
Ferromagnetic Resonance
(FMR)

Hysteresis loop (Coercivity,
Saturation Magnetization,
Remanence), magnetic
anisotropy, and dynamic

magnetic properties.

Hardness & Mechanical

Properties

Nanoindentation

Hardness and elastic modulus
of the thin film.
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Concluding Remarks

The choice of deposition technique for Co-Zr thin films depends critically on the desired film
properties and the specific application.

e Magnetron Sputtering is a robust and scalable method for producing high-quality amorphous
Co-Zr films with excellent soft magnetic properties, making it ideal for applications in
magnetic recording heads.

e Pulsed Laser Deposition offers precise stoichiometric control and is well-suited for research
and development where the deposition of complex alloy compositions is required.

o Thermal Evaporation, particularly e-beam co-evaporation, provides a means for depositing
high-purity Co-Zr films, although controlling the alloy composition can be more challenging
compared to sputtering.

By carefully controlling the deposition parameters outlined in these notes and protocols,
researchers can tailor the structural, magnetic, and mechanical properties of Co-Zr thin films to
meet the demands of advanced technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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